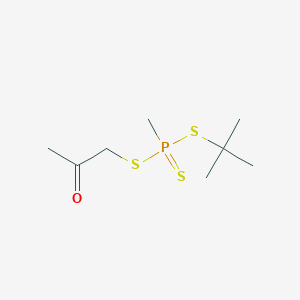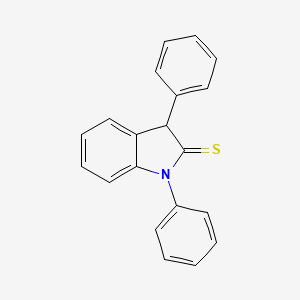![molecular formula C18H21N2O2P B14300251 Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate CAS No. 113009-68-0](/img/structure/B14300251.png)
Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate is a chemical compound that belongs to the class of phosphinates It is characterized by the presence of two aziridine rings attached to a phosphinate group Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis[(2-phenylaziridin-1-yl)]phosphinate typically involves the reaction of ethyl phosphinate with 2-phenylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl phosphinate and 2-phenylaziridine, with the reaction often facilitated by a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted aziridines and ring-opened products.
Scientific Research Applications
Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl bis[(2-phenylaziridin-1-yl)]phosphinate involves the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as polymerization or substitution, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl phosphinate: A simpler compound without the aziridine rings.
Phenylaziridine: Contains the aziridine ring but lacks the phosphinate group.
Phosphine oxides: Oxidized derivatives of phosphinates.
Uniqueness
Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate is unique due to the combination of aziridine rings and a phosphinate group.
Properties
CAS No. |
113009-68-0 |
|---|---|
Molecular Formula |
C18H21N2O2P |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1-[ethoxy-(2-phenylaziridin-1-yl)phosphoryl]-2-phenylaziridine |
InChI |
InChI=1S/C18H21N2O2P/c1-2-22-23(21,19-13-17(19)15-9-5-3-6-10-15)20-14-18(20)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 |
InChI Key |
WDWVDIHFEJYLJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N1CC1C2=CC=CC=C2)N3CC3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)

![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)






![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)


